Cas no 14283-05-7 (Tetraamminecopper sulphate)

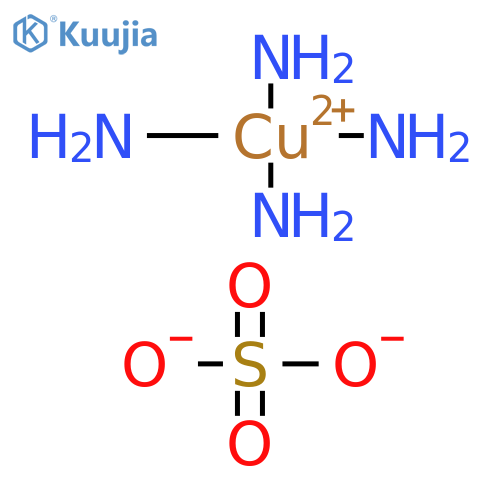

Tetraamminecopper sulphate structure

商品名:Tetraamminecopper sulphate

CAS番号:14283-05-7

MF:CuH8N4O4S

メガワット:223.698919296265

MDL:MFCD00150661

CID:144734

Tetraamminecopper sulphate 化学的及び物理的性質

名前と識別子

-

- Tetraamminecopper sulphate

- TETRAAMMINECOPPER (II) SULFATE HYDRATE

- Copper ammine sulfate

- Copper tetraammine sulfate

- COPPERTETRAMINESULPHATE

- Cupric sulfate ammoniate

- Tetraamminecopper Sulfate

- Nsc305303

- [Cu(NH3)4]SO4.nH2O

- COPPER(II)AMINESULFATE

- tetraaminecopper(II) sulfate

- tetraammine-copper(2++sulfate(1:1)

- Tetraamminecopper(Ⅱ) Sulfate n-Hydrate

-

- MDL: MFCD00150661

- インチ: 1S/Cu.4H2N.H2O4S/c;;;;;1-5(2,3)4/h;4*1H2;(H2,1,2,3,4)/q+6;4*-1;/p-2

- InChIKey: COQRPAHJXJOYSC-UHFFFAOYSA-L

- ほほえんだ: S([O-])([O-])(=O)=O.[Cu+2](N)(N)(N)N

計算された属性

- せいみつぶんしりょう: 244.99800

- どういたいしつりょう: 226.987527

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 8

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 62.2

- 共有結合ユニット数: 6

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 84.3

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: g/cm3

- ふってん: 330°Cat760mmHg

- フラッシュポイント: °C

- PSA: 110.83000

- LogP: 0.97160

- ようかいせい: 未確定

Tetraamminecopper sulphate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB120239-2 g |

Tetraamminecopper(II) sulfate hydrate; . |

14283-05-7 | 2g |

€38.40 | 2023-06-24 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 29-6600-10g |

Tetraamminecopper(II)sulfatehydrate |

14283-05-7 | 10g |

783CNY | 2021-05-08 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 29-6600-2g |

Tetraamminecopper(II)sulfatehydrate |

14283-05-7 | 2g |

256CNY | 2021-05-08 | ||

| abcr | AB120239-2g |

Tetraamminecopper(II) sulfate hydrate; . |

14283-05-7 | 2g |

€40.20 | 2025-02-14 | ||

| 1PlusChem | 1P009EB4-50g |

Copper(2+), tetraammine-, sulfate (1:1) |

14283-05-7 | 50g |

$320.00 | 2024-06-20 | ||

| Cooke Chemical | A1423250-10g |

Tetraamminecopper(II)sulfatehydrate |

14283-05-7 | 95% | 10g |

RMB 1199.20 | 2025-02-21 | |

| abcr | AB120239-10 g |

Tetraamminecopper(II) sulfate hydrate; . |

14283-05-7 | 10g |

€78.90 | 2023-06-24 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 29-6600-50g |

Tetraamminecopper(II)sulfatehydrate |

14283-05-7 | 50g |

2964CNY | 2021-05-08 | ||

| A2B Chem LLC | AE37648-50g |

Copper(2+), tetraammine-, sulfate (1:1) |

14283-05-7 | 50g |

$311.00 | 2024-04-20 | ||

| 1PlusChem | 1P009EB4-2g |

Copper(2+), tetraammine-, sulfate (1:1) |

14283-05-7 | 2g |

$48.00 | 2024-06-20 |

Tetraamminecopper sulphate 関連文献

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

-

Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

14283-05-7 (Tetraamminecopper sulphate) 関連製品

- 13814-01-2(Ammonium-d8 Sulfate)

- 43086-58-4(Ammonium sulphate,≥99.0%,AR-)

- 7783-20-2(Ammonium sulfate)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:14283-05-7)Tetraamminecopper sulphate

清らかである:99%

はかる:50g

価格 ($):526.0